molecular formula C7H4Br2N2 B6252097 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile CAS No. 1801508-37-1

5-bromo-3-(bromomethyl)pyridine-2-carbonitrile

Cat. No.: B6252097
CAS No.: 1801508-37-1
M. Wt: 275.93 g/mol
InChI Key: WCUVUUYBGAXREG-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)pyridine-2-carbonitrile is a high-purity chemical intermediate designed for advanced research and development applications. This multi-functionalized pyridine derivative features both bromo and bromomethyl substituents, making it a valuable scaffold for various synthetic transformations, including metal-catalyzed cross-couplings and nucleophilic substitutions. Its structure is particularly useful in pharmaceutical and agrochemical research for constructing complex molecules. Researchers utilize this compound in the synthesis of active ingredients and functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1801508-37-1

Molecular Formula

C7H4Br2N2

Molecular Weight

275.93 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4Br2N2/c8-2-5-1-6(9)4-11-7(5)3-10/h1,4H,2H2

InChI Key

WCUVUUYBGAXREG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)C#N)Br

Purity

95

Origin of Product

United States

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile would be the first step in understanding its fundamental properties. Such a study would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles. This would reveal insights into the planarity of the pyridine (B92270) ring and the orientation of the bromomethyl and cyano substituents.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

Parameter Predicted Value
C-Br (ring) Bond Length (Å) Data not available
C-Br (methyl) Bond Length (Å) Data not available
C-CN Bond Length (Å) Data not available
Pyridine Ring Bond Angles (°) Data not available
C-C-Br (methyl) Bond Angle (°) Data not available

Note: This table is illustrative of the data a DFT study would provide. The values are currently unavailable in scientific literature.

Elucidation of Reaction Mechanisms through Advanced Computational Methods

Understanding how this compound participates in chemical reactions requires the elucidation of reaction mechanisms. Advanced computational methods, often in conjunction with DFT, can be used to map the potential energy surface of a reaction. This involves identifying transition states, which are the highest energy points along the reaction coordinate, and reaction intermediates. By calculating the activation energies, researchers could predict the feasibility and kinetics of various reactions, such as nucleophilic substitution at the bromomethyl group.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry can predict the reactivity and selectivity of this compound. Analysis of the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would indicate the most likely sites for electrophilic and nucleophilic attack. Furthermore, calculated electrostatic potential maps would visualize the electron-rich and electron-poor regions of the molecule, offering clues to its intermolecular interactions and reactive behavior. For instance, the nitrogen of the cyano group and the pyridine ring would likely be electron-rich, while the carbon of the bromomethyl group would be electrophilic.

Theoretical Calculations of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, computational methods could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and purity. For example, calculating the vibrational frequencies would help assign the peaks in an experimental IR spectrum to specific molecular motions, such as the C≡N stretch of the nitrile group.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data Point Predicted Value
¹H NMR Chemical Shift (CH₂) Data not available
¹³C NMR Chemical Shift (CN) Data not available
IR C≡N Stretch (cm⁻¹) Data not available
UV-Vis λ_max (nm) Data not available

Note: This table represents the type of data that would be generated from theoretical spectroscopic calculations. Specific values are not currently available.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent, researchers could study its conformational flexibility, particularly the rotation around the bond connecting the bromomethyl group to the pyridine ring. MD simulations are also crucial for understanding how the molecule interacts with other molecules, such as solvents or biological macromolecules, which is essential for applications in materials science and medicinal chemistry.

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Routes for the Compound and its Derivatives

The future synthesis of 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile and its analogs will likely focus on efficiency, sustainability, and diversification. While classical multi-step syntheses of polysubstituted pyridines are well-established, emerging methodologies can offer significant improvements. wikipedia.orgpharmaguideline.com

One promising avenue is the development of one-pot, multi-component reactions (MCRs). nih.gov These reactions, which combine three or more reactants in a single operation, offer inherent advantages in terms of atom economy, reduced waste, and operational simplicity. A hypothetical MCR for the target compound could involve the condensation of a β-keto nitrile, an α,β-unsaturated aldehyde, and a bromine source, followed by a selective bromination of the methyl group. The development of such a process would be a significant step towards a more sustainable synthesis.

Furthermore, the principles of green chemistry could be applied to existing synthetic routes. nih.gov This includes the use of greener solvents, the development of catalytic systems to replace stoichiometric reagents, and the use of renewable starting materials. For instance, exploring enzymatic or biocatalytic methods for the synthesis of the pyridine (B92270) core or for the selective functionalization of the substituents could lead to more environmentally benign processes.

The table below outlines potential sustainable synthetic strategies that could be explored.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Multi-component Reactions (MCRs)High atom economy, reduced waste, operational simplicity.Identification of suitable starting materials and reaction conditions, control of regioselectivity.
Catalytic C-H FunctionalizationDirect introduction of functional groups, avoids pre-functionalized substrates.Achieving high selectivity on a polysubstituted pyridine ring.
Flow ChemistryImproved reaction control, enhanced safety, potential for scalability.Optimization of reaction parameters for complex multi-step syntheses.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources.Discovery and engineering of suitable enzymes for the target transformations.

Investigation of Unconventional Reactivity Patterns and Unanticipated Transformations

The interplay of the three distinct functional groups in this compound—the bromo, bromomethyl, and cyano moieties—is expected to give rise to unique and potentially unconventional reactivity. The electron-withdrawing nature of the bromo and cyano groups significantly influences the electron density of the pyridine ring, which in turn affects the reactivity of each substituent.

One area of interest is the potential for intramolecular reactions. For example, under specific conditions, the pyridine nitrogen could participate in a cyclization reaction with the adjacent bromomethyl group, possibly leading to the formation of a pyridinium (B92312) ylide or a related bicyclic system. The feasibility of such a transformation would depend on the reaction conditions and the presence of suitable catalysts or reagents.

The cyano group at the 2-position is susceptible to nucleophilic attack, and its hydrolysis could lead to the corresponding carboxylic acid or amide. mdpi.com The proximity of the bromomethyl group at the 3-position could influence the course of these reactions, potentially leading to lactone or lactam formation through subsequent intramolecular substitution.

Exploration of New Catalytic Transformations Involving the Bromomethyl and Bromo Pyridine Moieties

The bromo and bromomethyl groups are versatile handles for a wide array of catalytic cross-coupling reactions. The 5-bromo position is a prime site for well-established transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, allowing for the introduction of a vast range of aryl, heteroaryl, amino, and vinyl substituents. mdpi.comwikipedia.org Future research could focus on employing novel catalyst systems, such as those based on earth-abundant metals or photoredox catalysis, to effect these transformations under milder and more sustainable conditions.

The 3-bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity can be harnessed in catalytic processes, for instance, in palladium-catalyzed allylic-type substitutions or in the generation of organometallic reagents for subsequent cross-coupling reactions.

A particularly exciting avenue would be the development of sequential or one-pot catalytic reactions that selectively functionalize both the bromo and bromomethyl groups. This would allow for the rapid construction of complex molecular architectures from a single, readily available starting material. The differential reactivity of the C-Br and CH2-Br bonds would be key to achieving high selectivity in such processes.

The pyridine nitrogen itself can act as a ligand for transition metals, potentially influencing the outcome of catalytic reactions at the substituent positions. alfachemic.comacs.orgnih.gov This opens up the possibility of developing "substrate-directed" catalysis, where the pyridine moiety of the reactant helps to deliver the catalyst to a specific reaction site.

The table below summarizes potential catalytic transformations for the selective functionalization of this compound.

Reaction TypeFunctional GroupPotential Coupling PartnerCatalyst System
Suzuki-Miyaura Coupling5-BromoAryl/heteroaryl boronic acidsPalladium-based catalysts
Buchwald-Hartwig Amination5-BromoAmines, amidesPalladium- or copper-based catalysts
Sonogashira Coupling5-BromoTerminal alkynesPalladium/copper co-catalysis
Nucleophilic Substitution3-BromomethylAlcohols, thiols, aminesBase-mediated or phase-transfer catalysis
Carbonylation Reactions5-BromoCarbon monoxidePalladium-based catalysts

Integration of the Compound into Supramolecular Chemistry and Nanomaterials Research

The structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site, while the cyano group can also participate in non-covalent interactions. rsc.orgnih.gov

This molecule could be used to construct a variety of supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded networks. icm.edu.pl The bromo and bromomethyl groups could be further functionalized to introduce additional recognition sites or to covalently link the molecule into larger assemblies. The resulting materials could have interesting properties for applications in gas storage, catalysis, or sensing.

In the field of nanomaterials, this compound could be used as a surface-modifying ligand for nanoparticles. nih.govnih.govacs.org The pyridine and cyano groups can coordinate to the surface of metal or semiconductor nanoparticles, influencing their stability, solubility, and electronic properties. acs.org The bromo and bromomethyl groups provide convenient handles for further functionalization, for example, for attaching biomolecules for bioimaging applications or for integrating the nanoparticles into polymer matrices.

Design and Synthesis of Next-Generation Pyridine-Based Research Reagents for Broader Utility

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a large number of biologically active compounds. nih.govresearchgate.netrsc.org this compound could serve as a versatile starting material for the synthesis of new libraries of compounds for drug discovery. The three functional groups can be independently and selectively modified, allowing for the rapid generation of a diverse range of derivatives. acs.orgchemrxiv.org

This compound could also be a precursor to novel research reagents. For example, derivatization of the bromomethyl group with fluorescent dyes could lead to new probes for bioimaging. Alternatively, attachment of the molecule to a solid support could create a new scavenger resin for purifying chemical reactions.

Furthermore, the unique electronic properties of the polysubstituted pyridine ring could be exploited in the design of new ligands for catalysis. acs.org By tuning the substituents, it may be possible to fine-tune the steric and electronic properties of the resulting metal complexes, leading to improved catalytic activity and selectivity.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile, and how can reaction yields be improved?

The synthesis typically involves bromination and functionalization of pyridine derivatives. For example, bromination of 3-methylpyridine precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions can introduce bromine atoms. A key challenge is avoiding over-bromination; using low temperatures (0–5°C) and stoichiometric control improves selectivity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Reaction yields (often 40–60%) can be enhanced by optimizing solvent polarity (e.g., DCM or THF) and catalyst choice (e.g., Lewis acids like FeCl₃) .

Q. How can the structure of this compound be confirmed experimentally?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., bromomethyl protons at δ 4.5–5.0 ppm, cyano carbon at δ ~115 ppm).
  • X-ray diffraction (XRD) : Single-crystal XRD using SHELX software resolves bond lengths and angles, confirming regiochemistry. SHELXL refines thermal parameters and validates stereoelectronic effects .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 279.85 for C₇H₄Br₂N₂).

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound?

The bromomethyl and cyano groups are reactive sites prone to nucleophilic substitution or elimination. To suppress side reactions:

  • Use protecting groups (e.g., Boc for amines) during cross-coupling.
  • Employ Pd-catalyzed Suzuki-Miyaura reactions under inert atmospheres (Ar/N₂), with ligands like SPhos to enhance selectivity for aryl boronic acids .
  • Monitor reaction progress via TLC or in situ FTIR to detect intermediates (e.g., C≡N stretching at ~2200 cm⁻¹).

Q. How does steric hindrance from the bromomethyl group influence reactivity in cross-coupling reactions?

The bromomethyl group creates steric bulk, slowing transmetallation in Pd-catalyzed reactions. Computational modeling (DFT) predicts transition-state energies, revealing that bulky ligands (e.g., XPhos) reduce steric clashes. Experimentally, kinetic studies show lower turnover frequencies (TOF) compared to less-hindered analogs. Adjusting reaction temperatures (e.g., 80°C vs. 100°C) optimizes conversion rates .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data often arise from impurities or solvent effects. To address this:

  • Compare data across deuterated solvents (CDCl₃ vs. DMSO-d₆).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Methodological Focus

Q. How can the thermal stability of this compound be assessed for long-term storage?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

  • TGA under N₂ (10°C/min) identifies decomposition temperatures (>150°C indicates stability).
  • DSC detects phase transitions; glass transition (Tg) or melting points inform storage conditions (e.g., refrigeration at 4°C).
  • Accelerated aging studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC .

Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Density Functional Theory (DFT) using Gaussian or ORCA software calculates:

  • LUMO maps to identify electrophilic centers (cyano-adjacent positions are most reactive).
  • Activation energies for SNAr with amines or thiols.
  • Solvent effects (PCM models for polar aprotic solvents like DMF) .

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